molecular formula C23H31N3O3 B1310473 TCS-OX2-29 CAS No. 372523-75-6

TCS-OX2-29

Cat. No.: B1310473
CAS No.: 372523-75-6
M. Wt: 397.5 g/mol
InChI Key: COFVZFLCAOUMJT-UHFFFAOYSA-N
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Description

TCS-OX2-29 is a potent, selective antagonist of the orexin 2 receptor (OX2R), with an IC50 of 40 nM and a pKI of 7.5 . It exhibits >250-fold selectivity for OX2R over OX1R, making it a valuable tool for dissecting OX2R-specific pathways . Mechanistically, this compound inhibits orexin-A-induced inositol phosphate (IP3) accumulation and ERK1/2 phosphorylation in CHO cells transfected with OX2R, confirming its functional antagonism . In vivo, this compound modulates cardiovascular responses, cocaine-induced psychomotor activity, and attentional performance, with dose-dependent effects observed in conscious and anesthetized rodent models .

Preparation Methods

The synthesis of TCS OX2 29 involves several steps, starting with the preparation of the core structure, which includes a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moietyThe final step involves the formation of the butan-1-one structure . Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

TCS OX2 29 undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Neuropharmacology

TCS-OX2-29 has been utilized in studies examining its effects on cardiovascular responses related to food consumption. In one study, intracerebroventricular administration of this compound at doses of 30 and 300 nmole was shown to modulate pressor responses induced by palatable food consumption in spontaneously hypertensive rats (SHRs). The compound effectively lowered blood pressure responses to sucrose-agar consumption, suggesting a role for OX2 receptors in mediating these cardiovascular effects .

Table 1: Effects of this compound on Cardiovascular Parameters

Dose (nmole)Maximal ΔMAP (mmHg)Maximal ΔHR (bpm)
Vehicle55.2 ± 4.3112.3 ± 9.1
3048.5 ± 3.698.3 ± 20.7
300Not significantly different from vehicle73.5 ± 12.2

Pain Management

Recent studies have highlighted the analgesic potential of this compound in models of neuropathic pain. In a study assessing the efficacy of this compound in combination with other analgesics, it was found that orexin-A exhibited greater potency than duloxetine in alleviating pain associated with chemotherapy-induced peripheral neuropathy (CIPN). This suggests that targeting the orexin pathway may provide new avenues for pain relief strategies .

Table 2: Comparative Analgesic Effects of this compound and Other Agents

AgentPain Relief Efficacy (Scale)Comments
This compoundModerateEffective in neuropathic models
DuloxetineLowLess effective compared to orexin-A
Orexin-AHighMost potent analgesic observed

Behavioral Studies

In behavioral research, this compound has been implicated in modulating reward-related behaviors due to its action on dopamine pathways within the nucleus accumbens. Studies have demonstrated that administration of this compound can influence reward-seeking behavior in animal models, suggesting its potential role in addiction research and the treatment of substance use disorders .

Case Study: Influence on Reward-Seeking Behavior

A study involving the administration of this compound during reward acquisition phases showed significant alterations in behavior patterns among subjects, indicating that orexin signaling plays a critical role in reward processing.

Comparison with Similar Compounds

The pharmacological profile of TCS-OX2-29 is distinct from other OX2R antagonists, such as almorexant , suvorexant , and EMPA , as well as OX1R-selective antagonists like SB-334867 . Below is a detailed analysis:

Binding Affinity and Selectivity

Compound OX2R pKI OX1R pKI Selectivity (OX2/OX1) Key Evidence
This compound 7.5 ~5.5 >250-fold
Almorexant 8.5 7.9 ~4-fold
Suvorexant 8.7 8.0 ~5-fold
EMPA 8.0 <6.0 >100-fold
SB-334867 (OX1R) <6.0 7.0 OX1-selective

Key Insights :

  • This compound has moderate OX2R affinity compared to almorexant (pKI 8.5) and suvorexant (pKI 8.7) but superior selectivity for OX2R over OX1R (>250-fold vs. 4–5-fold for dual antagonists) .
  • EMPA, while OX2R-selective, has higher OX2R affinity (pKI 8.0) but lacks the behavioral data available for this compound .

Binding Kinetics

Compound Association Rate (kon, M<sup>-1</sup>min<sup>-1</sup>) Dissociation Rate (koff, min<sup>-1</sup>) Dissociation Half-Life (min) Key Evidence
This compound 0.22 0.22 ~3.1
Almorexant 0.005 0.005 ~138.6
Suvorexant 0.05 0.05 ~13.9
EMPA 0.10 0.10 ~6.9

Key Insights :

  • This compound exhibits the fastest dissociation rate among OX2R antagonists, suggesting transient receptor occupancy and rapid offset of action .
  • In contrast, almorexant and suvorexant have slower dissociation rates, leading to prolonged receptor inhibition, which may explain their use in sleep disorders (e.g., suvorexant is FDA-approved for insomnia) .

Functional Antagonism in Cellular Assays

  • This compound : Causes surmountable antagonism in orexin-A-stimulated IP3 accumulation and ERK1/2 phosphorylation assays (Schild slope ~1.0), indicating competitive inhibition .
  • Almorexant/Suvorexant: Induce non-surmountable antagonism (Schild slope >1.5) at higher concentrations, suggesting hemi-equilibrium binding due to slow kinetics .
  • EMPA : Similar to this compound, EMPA shows surmountable antagonism but with higher potency (pA2 7.9 vs. 7.4 for this compound) .

In Vivo Effects

Compound Cardiovascular Effects Behavioral Effects Key Evidence
This compound Reduces sucrose-induced ΔMAP in SHRs (48.5 mmHg at 300 nmole) ; no effect on resting HR/BP in conscious rats . Blocks cocaine-induced psychomotor activity ; enhances attentional performance in mPFC .
Suvorexant Not reported. Reduces impulsive behavior in 5-CSRTT ; modulates cocaine-evoked calcium transients .
Almorexant Not reported. Prolongs sleep duration; limited behavioral data.
SB-334867 (OX1R) No cardiovascular effects. Attenuates morphine CPP in dependent mice .

Key Insights :

  • Suvorexant and almorexant are more effective in sleep regulation, while this compound’s fast kinetics may favor short-term modulation of attention and addiction-related behaviors .

Biological Activity

TCS-OX2-29 is a selective antagonist of the orexin type 2 receptor (OX2R), which plays a significant role in various physiological processes, including sleep regulation, appetite control, and seizure activity. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound has been characterized as a potent OX2 receptor antagonist with an IC50 value of 40 nM, indicating its high affinity for the OX2 receptor compared to other orexin receptors.
  • Selectivity : It displays over 250-fold selectivity for OX2R over OX1R and other receptors, ion channels, and transporters, making it a valuable tool for studying orexin signaling pathways in various biological contexts .

This compound functions primarily by inhibiting the signaling pathways activated by orexin A through the OX2 receptor. This inhibition affects several downstream effects, including:

  • Inhibition of IP3 Accumulation : this compound blocks the accumulation of inositol trisphosphate (IP3) induced by orexin A in CHO cells transfected with OX2R .
  • ERK1/2 Phosphorylation : The compound also inhibits the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are critical mediators in various signaling cascades associated with neuronal activity and plasticity .

Seizure Modulation

Recent studies have demonstrated that this compound significantly reduces seizure severity in animal models. For instance:

  • Seizure Models : In a study involving PTZ-kindled rats, administration of this compound at a dose of 7 μg/rat led to a significant decrease in seizure scores (P < 0.01) compared to control groups. The drug also increased latency to seizure stages and decreased the duration of severe seizure stages (S3 and S4) .
Dose (μg/rat) Median Seizure Score S3 Duration S4 Duration Significance (P-value)
ControlHighLongLong-
1No significant changeNo changeNo change> 0.05
3.5No significant changeNo changeNo change> 0.05
7Significantly lowerSignificantly lowerSignificantly lower< 0.01

This data indicates that this compound effectively modulates seizure activity through its action on the orexin system, which is known to influence excitatory neurotransmission in the brain.

Pain Relief Potential

In addition to its anticonvulsant properties, this compound has been investigated for its analgesic effects:

  • Pain Models : In studies examining neuropathic pain, this compound exhibited pain-relieving effects comparable to established analgesics like duloxetine. The compound's mechanism appears to involve modulation of orexin pathways that influence pain perception .

Case Studies and Research Findings

Several case studies have underscored the potential therapeutic applications of this compound:

  • Epilepsy Research : A study highlighted that this compound reduced neuronal damage in the hippocampus following PTZ administration, suggesting protective effects against seizure-induced neurotoxicity .
  • Chronic Pain Conditions : Research has indicated that orexin A's role in pain modulation may be enhanced by antagonizing OX2R with this compound, providing insights into new treatment avenues for chronic pain management .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine TCS-OX2-29’s selectivity for OX2R over OX1R?

this compound’s selectivity is quantified using competitive binding assays and functional studies. For example:

  • Binding assays : Measure IC50 (40 nM for OX2R) and pKi (7.5) in transfected CHO cells expressing OX1R or OX2R. Selectivity (>250-fold for OX2R) is calculated by comparing displacement curves of radiolabeled ligands .
  • Functional assays : Assess inhibition of orexin A-induced IP3 accumulation and ERK1/2 phosphorylation in OX2R-transfected cells. Cross-testing in OX1R-expressing systems confirms receptor specificity .

Q. What in vitro models are validated for studying this compound’s pharmacological effects?

Key models include:

  • CHO cells transfected with OX2R : Used to evaluate IP3 signaling and ERK1/2 activation .
  • Primary neuronal cultures : Cortical neurons treated with this compound show reduced calcium responses to orexin A, confirming antagonism .
  • High-throughput screening : Assess off-target effects (e.g., ion channels, GPCRs) at 10 μM concentrations to validate specificity .

Q. How is this compound administered in rodent studies, and what are standard dosing protocols?

  • Intracerebral infusion : Stereotaxic delivery into brain regions (e.g., nucleus accumbens, hypothalamus) at 5–10 μg/μL dissolved in saline or DMSO. Dose selection is based on prior ED50 studies (e.g., >30 mg/kg in males for behavioral effects) .
  • Systemic administration : Limited due to blood-brain barrier penetration challenges; most studies use direct CNS infusion .

Advanced Research Questions

Q. How can contradictory findings on OX2R-mediated memory consolidation versus exploratory behavior be reconciled?

Contradictions arise from brain region-specific effects and behavioral paradigms :

  • Spatial memory : this compound infusion into the nucleus accumbens (NAc) does not impair Morris Water Maze performance, suggesting OX2R is not critical in this region .
  • Exploratory behavior : In NAc, this compound reduces open-field activity by lowering noradrenaline levels, indicating region-dependent modulation of arousal pathways .
  • Methodological adjustments : Use site-specific antagonists (e.g., OX1R blockers in hippocampus) and control for variables like fasting or stress .

Q. What strategies optimize dose-response analysis for this compound in vivo?

  • Preclinical dose-ranging : Start with ED50 values (e.g., 7.3 mg/kg for TCS-1102 in males) and adjust based on sex differences (e.g., female ED50 >10 mg/kg) .
  • Behavioral endpoints : Measure alcohol consumption reduction (e.g., 7.5 μg this compound decreases blood ethanol by >90%) or locomotion changes .
  • Pharmacokinetic profiling : Monitor DMSO solvent stability and brain tissue retention times to avoid solvent toxicity .

Q. How do this compound’s binding kinetics compare to other OX2R antagonists in functional assays?

  • This compound vs. Suvorexant : this compound shows slower dissociation rates, leading to prolonged OX2R blockade in calcium imaging assays .
  • Functional selectivity : Unlike Almorexant (dual OX1/OX2R antagonist), this compound does not alter OX1R-mediated pivoting behavior in NAc, supporting its use for OX2R-specific studies .

Q. Methodological Recommendations

  • Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, including stereotaxic coordinates and solvent controls .
  • Data analysis : Use repeated-measures ANOVA for behavioral studies and ELISA for neurotransmitter quantification (e.g., noradrenaline in NAc) .
  • Ethical compliance : Adhere to institutional animal care standards, including fasting protocols and sample size justification (n ≥ 6/group) .

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFVZFLCAOUMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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